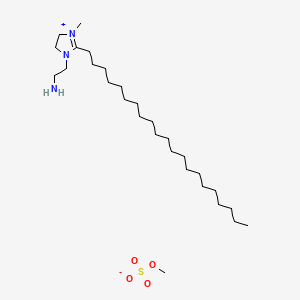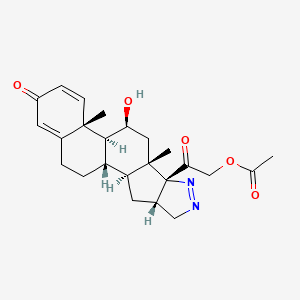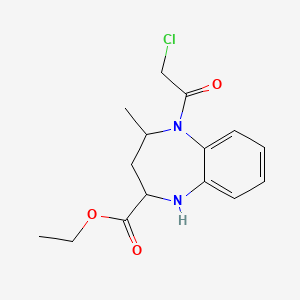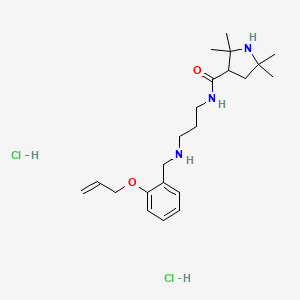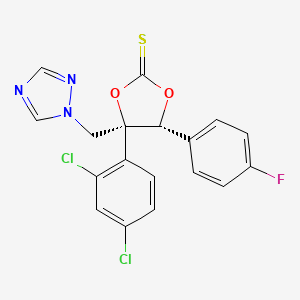
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylsulphonyl group, and a nitrobenzenesulphonamide group.
準備方法
The synthesis of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes nitration, sulphonation, and amination reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonamide group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
When compared to similar compounds, 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Aminophenol: Known for its use in the synthesis of dyes and pharmaceuticals.
N-(Methylsulphonyl)aniline: Used as an intermediate in organic synthesis.
3-Nitrobenzenesulphonamide: Studied for its potential biological activities.
These compounds share some structural similarities but differ in their specific applications and properties.
特性
CAS番号 |
83763-50-2 |
|---|---|
分子式 |
C13H14N4O6S2 |
分子量 |
386.4 g/mol |
IUPAC名 |
4-(4-aminoanilino)-N-methylsulfonyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H14N4O6S2/c1-24(20,21)16-25(22,23)11-6-7-12(13(8-11)17(18)19)15-10-4-2-9(14)3-5-10/h2-8,15-16H,14H2,1H3 |
InChIキー |
WRQIIXLYPOTIEK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



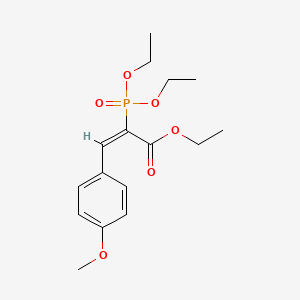
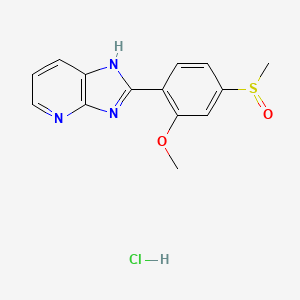

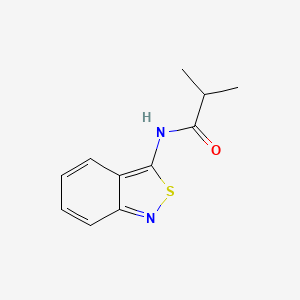
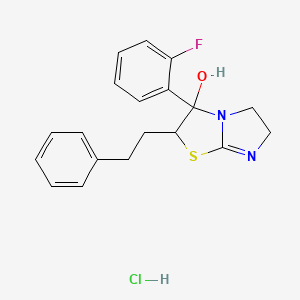
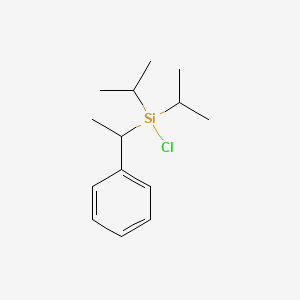
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
